molecular formula C10H13NO B3262166 2-(Pyrrolidin-3-yl)phenol CAS No. 352232-05-4

2-(Pyrrolidin-3-yl)phenol

Cat. No.: B3262166
CAS No.: 352232-05-4
M. Wt: 163.22 g/mol
InChI Key: DFLVWVRCXSEXOY-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)phenol is an organic compound featuring a phenol group attached to a pyrrolidine ring. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of phenol with the heterocyclic nature of pyrrolidine. These properties make it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromophenol with pyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

2-(Pyrrolidin-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-(Pyrrolidin-2-yl)phenol: Similar structure but with the pyrrolidine ring attached at a different position.

    2-(Piperidin-3-yl)phenol: Features a piperidine ring instead of a pyrrolidine ring.

    2-(Morpholin-3-yl)phenol: Contains a morpholine ring, adding an oxygen atom to the heterocyclic structure.

Uniqueness: 2-(Pyrrolidin-3-yl)phenol is unique due to the specific positioning of the pyrrolidine ring, which influences its chemical reactivity and biological activity. The combination of the phenol and pyrrolidine moieties provides a versatile scaffold for the development of novel compounds with diverse applications.

Properties

IUPAC Name

2-pyrrolidin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-4-2-1-3-9(10)8-5-6-11-7-8/h1-4,8,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLVWVRCXSEXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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